1-(3-Ethoxy-4-nitrophenyl)piperazine
Overview
Description
1-(3-Ethoxy-4-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This particular compound features an ethoxy group and a nitro group attached to a phenyl ring, which is further connected to a piperazine moiety
Preparation Methods
The synthesis of 1-(3-Ethoxy-4-nitrophenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxy-4-nitroaniline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can further improve the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
1-(3-Ethoxy-4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
Cyclization: The piperazine moiety can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(3-ethoxy-4-aminophenyl)piperazine, while substitution of the ethoxy group can lead to various alkylated derivatives .
Scientific Research Applications
1-(3-Ethoxy-4-nitrophenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are known for their pharmaceutical applications, and this compound may serve as a lead compound for the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine moiety can also interact with receptors and enzymes, modulating their activity and resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Ethoxy-4-nitrophenyl)piperazine can be compared with other similar compounds, such as:
1-(3-Methoxy-4-nitrophenyl)piperazine: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Nitrophenyl)piperazine: Lacks the ethoxy group, resulting in different chemical properties and applications.
1-(2-Chloro-4-nitrophenyl)piperazine: Contains a chloro group, which can significantly alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3-ethoxy-4-nitrophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-2-18-12-9-10(3-4-11(12)15(16)17)14-7-5-13-6-8-14/h3-4,9,13H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYYDDWMIXLCNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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